![molecular formula C10H7ClF3N3 B3223928 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1226275-16-6](/img/structure/B3223928.png)
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, commonly known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a pyrazole derivative that has been found to possess various biological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mechanism of Action
The mechanism of action of CTAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CTAP reduces the production of prostaglandins, which are responsible for causing pain and inflammation. CTAP has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
CTAP has been found to possess various biochemical and physiological effects. In animal studies, CTAP has been found to reduce inflammation and pain, making it a potential candidate for the development of new pain-relieving drugs. CTAP has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In addition, CTAP has been found to possess insecticidal properties, making it a potential candidate for the development of new insecticides.
Advantages and Limitations for Lab Experiments
CTAP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to possess various biological properties, making it a versatile compound for scientific research. However, CTAP also has limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, CTAP has not been extensively studied in humans, which can limit its potential applications in medicine.
Future Directions
There are several future directions for the study of CTAP. One potential direction is the development of new pain-relieving drugs based on CTAP. Another potential direction is the development of new cancer treatments based on CTAP. In addition, CTAP could be further studied for its insecticidal properties, potentially leading to the development of new insecticides. Further research is also needed to fully understand the mechanism of action of CTAP and its long-term effects in humans.
Scientific Research Applications
CTAP has been extensively studied for its potential applications in various fields. In the field of medicine, CTAP has been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the development of new pain-relieving drugs. CTAP has also been found to have antitumor activities, making it a potential candidate for the development of new cancer treatments. In addition, CTAP has been studied for its potential applications in the field of agriculture, where it has been found to possess insecticidal properties.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMIOOMOFQXDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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